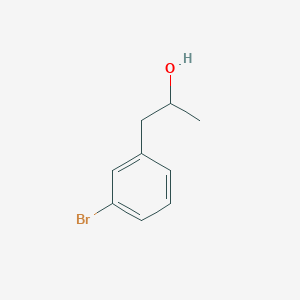

1-(3-Bromophenyl)propan-2-ol

Description

1-(3-Bromophenyl)propan-2-ol is a secondary alcohol featuring a bromine atom at the meta position of the phenyl ring. This compound is of interest due to its structural similarity to bioactive molecules, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(3-bromophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJVSZKLVVTCKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 3-bromophenylacetone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically proceeds in an inert solvent like tetrahydrofuran (THF) or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the catalytic hydrogenation of 3-bromophenylacetone using a palladium catalyst on carbon (Pd/C) under hydrogen gas pressure. This method offers higher yields and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 1-(3-bromophenyl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to 1-(3-bromophenyl)propan-2-amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form corresponding derivatives.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products:

Oxidation: 1-(3-Bromophenyl)propan-2-one.

Reduction: 1-(3-Bromophenyl)propan-2-amine.

Substitution: 1-(3-Hydroxyphenyl)propan-2-ol or 1-(3-Aminophenyl)propan-2-ol.

Scientific Research Applications

1-(3-Bromophenyl)propan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)propan-2-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Propanols

- 1-(3-Chlorophenyl)propan-2-ol (CAS 343270-59-7) :

- Molecular Formula : C₉H₁₁ClO vs. C₉H₁₁BrO (bromo analog).

- Electron Effects : Chlorine (smaller, more electronegative) vs. bromine (larger, polarizable) may influence reactivity and binding affinity.

- Applications : Chlorinated analogs are often intermediates in drug synthesis; brominated derivatives may exhibit enhanced bioactivity due to heavier halogen effects .

Positional Isomers

- 3-(2-Bromophenyl)propan-1-ol :

Polybrominated Derivatives

- 3-Bromo-2,2-bis(bromomethyl)-1-propanol (CAS 1522-92-5): Applications: Used as a flame retardant. Higher bromination increases molecular weight and thermal stability but raises toxicity concerns .

Cytotoxicity in Halogenated Chalcones

- IC₅₀: 42.22–422.22 ppm (discrepancy noted in vs. 7, possibly due to experimental variability).

- Structure-Activity : The α,β-unsaturated ketone (chalcone) moiety enhances reactivity, while bromine improves lipophilicity and membrane penetration .

Anti-Inflammatory Diarylated Propanols

Diarylpropanols, such as 1-(2′-hydroxy-4′-methoxyphenyl)-3-(3″,4″-methylenedioxyphenyl)-propan-2-ol, show potent NO inhibition (IC₅₀ = 4.00 μmol/L) in RAW264.7 cells. The propan-2-ol group is critical for hydrogen bonding with biological targets .

Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1-(3-Bromophenyl)propan-2-ol | C₉H₁₁BrO | 215.09 | -Br (meta), -OH (secondary) |

| 1-(3-Chlorophenyl)propan-2-ol | C₉H₁₁ClO | 170.64 | -Cl (meta), -OH (secondary) |

| 3-(2-Bromophenyl)propan-1-ol | C₉H₁₁BrO | 215.09 | -Br (ortho), -OH (primary) |

Data Tables

Table 1: Cytotoxicity of Bromophenyl Chalcones (MCF-7 Cells)

| Compound | IC₅₀ (ppm) |

|---|---|

| (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on | 42.22 |

| (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on | 1,484.75 |

| (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)... | 22.41 |

Table 2: Anti-Inflammatory Activity of Diarylpropanols

| Compound | IC₅₀ (μmol/L) |

|---|---|

| 1-(3′,4′-Dihydroxyphenyl)-3-(4″-methoxyphenyl)-propane (Novel compound) | 4.00 |

| Positive Control (L-NMMA) | 10.18 |

Biological Activity

1-(3-Bromophenyl)propan-2-ol, also known as (S)-1-(3-bromophenyl)propan-2-ol, is a chiral compound with significant biological activity attributed to its unique structural features. The compound consists of a brominated phenyl ring, an alcohol functional group, and an amino group, which facilitate various interactions with biological macromolecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂BrNO

- Molecular Weight : Approximately 230.10 g/mol

- Chirality : The compound exists in two enantiomeric forms, with the (S)-configuration being particularly notable for its biological interactions.

The presence of the bromine atom at the meta position of the phenyl ring enhances the compound's hydrophobic character, influencing its interaction with lipid membranes and proteins.

Mechanisms of Biological Activity

The biological activity of this compound is primarily due to:

- Hydrogen Bonding : The hydroxyl and amino groups enable the formation of hydrogen bonds with enzymes and receptors, modulating their activity.

- Hydrophobic Interactions : The bromophenyl moiety engages in hydrophobic interactions, which can stabilize binding to target proteins.

- Enzyme Modulation : Studies suggest that this compound can influence enzyme kinetics, potentially acting as an inhibitor or activator depending on the target.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

- Anti-inflammatory Properties : Compounds similar to this compound have shown anti-inflammatory effects in various models, suggesting that this compound may also possess similar properties.

- Cancer Therapeutics : Preliminary studies indicate that derivatives of bromophenyl compounds exhibit antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), highlighting their potential in oncology .

In Vitro Studies

- Antiproliferative Effects :

-

Enzyme Interaction Studies :

- Research has shown that compounds with similar structures can inhibit key enzymes involved in inflammatory pathways. For instance, studies indicated that certain brominated phenols could inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses.

Data Table of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.